molecular formula C13H15NO5 B3152958 N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine CAS No. 7469-28-5

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine

Cat. No.: B3152958
CAS No.: 7469-28-5
M. Wt: 265.26 g/mol
InChI Key: SZXHPUSFYYGCDB-UHFFFAOYSA-N
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Description

Definition and Structural Context within Protected Amino Acids

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine belongs to a class of compounds known as N-protected amino acids. In the context of chemical synthesis, particularly peptide synthesis, it is often necessary to prevent the highly reactive amino group (-NH2) of an amino acid from participating in unintended side reactions. This is achieved by reversibly attaching a "protecting group" to the nitrogen atom.

The structure of this compound consists of the natural amino acid L-tyrosine, which features a p-hydroxyphenyl side chain, covalently bonded to an allyloxycarbonyl (Alloc) group at its alpha-amino terminus. The systematic name, this compound, precisely describes this arrangement: the "N" indicates the point of attachment to the tyrosine molecule, and "{[(Prop-2-en-1-yl)oxy]carbonyl}" specifies the chemical structure of the Alloc group.

Below are the key structural features and properties of the parent molecule, L-tyrosine, and the protected derivative, this compound.

PropertyL-TyrosineThis compound
Chemical Formula C9H11NO3C13H15NO5
Molar Mass 181.19 g/mol 265.26 g/mol
Appearance White solidData not readily available; typically a white to off-white solid
Solubility in water 0.45 g/L (at 25 °C)Generally lower than the parent amino acid
Isoelectric point (pI) 5.66Not applicable in the same context as the unprotected amino acid

The Allyloxycarbonyl (Alloc) Group: A Versatile N-Protecting Moiety in Amino Acid Chemistry

The allyloxycarbonyl (Alloc) group is a key player in the field of protecting group chemistry, prized for its unique deprotection conditions. Unlike many other protecting groups that are removed under acidic or basic conditions, the Alloc group is cleaved under neutral conditions using a palladium(0) catalyst. ug.edu.pl This property of "orthogonality" is highly desirable in complex multi-step syntheses, as it allows for the selective removal of the Alloc group without disturbing other acid- or base-labile protecting groups that may be present elsewhere in the molecule.

The deprotection of the Alloc group is typically achieved through a palladium-catalyzed allyl transfer to a nucleophilic scavenger. ug.edu.pl This process is efficient and clean, leaving the underlying amino group free to participate in the next desired reaction. The stability of the Alloc group to both acidic and basic conditions makes it compatible with widely used peptide synthesis strategies, such as those employing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protection for the temporary masking of the alpha-amino group of other amino acids in a growing peptide chain. peptide.com

Recent advancements have focused on developing more environmentally friendly and efficient methods for Alloc group removal. For instance, microwave-assisted cleavage protocols have been developed to expedite the deprotection step. nih.gov Furthermore, metal-free, one-pot removal and subsequent peptide coupling reactions have been reported, utilizing iodine and water in greener solvent systems, which is a significant step towards more sustainable peptide synthesis. acs.org

Overview of Research Significance for this compound as a Building Block

The significance of this compound in contemporary chemical research lies in its role as a versatile building block for the synthesis of complex peptides and other biologically active molecules. The tyrosine residue itself is often a critical component of such molecules, as its phenolic side chain can be involved in important biological interactions and can be a site for post-translational modifications like phosphorylation.

The use of the Alloc protecting group on tyrosine provides chemists with a powerful tool for strategic synthesis. For example, in the construction of a peptide containing multiple lysine (B10760008) residues, one lysine can be protected with an Alloc group while others are protected with Boc groups. This allows for the selective deprotection and modification of the Alloc-protected lysine side chain while the others remain protected. peptide.com

While specific research articles detailing the extensive use of N-Alloc-tyrosine are not as prevalent as for other protected amino acids, its utility can be inferred from the broader application of the Alloc group in the synthesis of complex peptides, including those with branched structures or those requiring site-specific modifications. peptide.com The principles of orthogonal protection are fundamental to modern synthetic chemistry, and N-Alloc-tyrosine provides a valuable option for synthetic chemists to incorporate a tyrosine residue into a molecule with a high degree of control.

The synthesis of this compound itself generally follows standard procedures for the N-protection of amino acids. A common method involves the reaction of L-tyrosine with allyl chloroformate in the presence of a base, such as sodium bicarbonate or sodium carbonate, in a mixed solvent system (e.g., water and an organic solvent). The reaction mixture is typically stirred at a controlled temperature to allow for the formation of the carbamate (B1207046) linkage. After the reaction is complete, the product is isolated and purified, often through extraction and crystallization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-7-19-13(18)14-11(12(16)17)8-9-3-5-10(15)6-4-9/h2-6,11,15H,1,7-8H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXHPUSFYYGCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322476
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7469-28-5
Record name NSC401329
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Prop 2 En 1 Yl Oxy Carbonyl Tyrosine

Direct N-Allyloxycarbonylation of L-Tyrosine and its Derivatives

The most direct route to synthesizing Alloc-Tyr involves the reaction of the amino group of L-tyrosine with an allyloxycarbonylating agent. This process must be carefully controlled to ensure selective acylation of the nitrogen atom without inducing unwanted side reactions at the phenolic hydroxyl or carboxylic acid functionalities.

The introduction of the Alloc group is typically achieved through a Schotten-Baumann reaction, which involves treating the amino acid with allyl chloroformate under weakly basic conditions. ub.edu The base is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.

Key components of the reaction system include:

Amino Acid: L-tyrosine or a derivative thereof.

Acylating Agent: Allyl chloroformate is the most common reagent.

Base: An inorganic base like sodium carbonate or sodium hydroxide, or an organic base like triethylamine, is used.

Solvent: A biphasic system, often involving water and an organic solvent like dioxane or tetrahydrofuran (B95107) (THF), is frequently employed.

The reaction is typically carried out at a reduced temperature (e.g., 0–5 °C) to minimize side reactions and prevent the degradation of the acylating agent.

ComponentTypical Reagent/ConditionFunctionReference
Amino Acid SubstrateL-TyrosineStarting material providing the core structure. nih.gov
Allocating AgentAllyl ChloroformateSource of the allyloxycarbonyl group. ub.edu
BaseSodium Carbonate, Sodium Hydroxide, or TriethylamineNeutralizes HCl byproduct and activates the amino group. ub.edu
Solvent SystemAqueous/Organic (e.g., Water/Dioxane)Dissolves both the amino acid salt and the organic chloroformate. ub.edu
Temperature0–5 °CControls reaction rate and minimizes side reactions.

Achieving high efficiency and N-selectivity is critical. The primary challenge with tyrosine is the presence of the nucleophilic phenolic hydroxyl group, which can compete with the amino group in the acylation reaction.

Strategies for optimization include:

pH Control: Maintaining the reaction mixture at a specific pH (typically between 8 and 10) is crucial. In this range, the α-amino group is sufficiently deprotonated and nucleophilic, while the phenolic hydroxyl group (pKa ~10) remains largely protonated, thus minimizing O-acylation.

Use of Copper Complexes: L-tyrosine can be temporarily protected as a copper(II) complex. The copper ion coordinates to the α-amino and carboxylate groups, leaving the phenolic hydroxyl group sterically hindered and electronically deactivated towards acylation. After N-protection, the copper can be removed using a chelating agent like EDTA.

Gradual Reagent Addition: Slow, portion-wise addition of allyl chloroformate and base at low temperatures helps to maintain optimal pH and concentration gradients, favoring the desired N-acylation reaction and suppressing the formation of byproducts.

Transitioning the synthesis of Alloc-Tyr to a larger, industrial scale introduces several practical considerations beyond simple yield optimization. thermofisher.com

Reagent Cost and Availability: The cost-effectiveness of allyl chloroformate and the chosen base is a significant factor.

Process Safety: Allyl chloroformate is a toxic and corrosive lachrymator, requiring specialized handling equipment and safety protocols.

Reaction Workup and Purification: On a large scale, product isolation via crystallization is preferred over chromatographic methods. Developing a robust crystallization procedure that efficiently removes unreacted starting materials and byproducts is essential.

Catalyst Removal in Derivatives: When Alloc-Tyr is used in subsequent steps and later deprotected, the complete removal of the palladium catalyst is a critical quality control issue, especially for pharmaceutical applications. This often requires specific scavenging washes. thermofisher.com

Sustainable and Atom-Economical Approaches in N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine Synthesis

The pursuit of sustainable and atom-economical synthetic routes for fine chemicals and pharmaceuticals is a central theme in modern chemistry. For the synthesis of this compound, also known as Alloc-tyrosine, green chemistry principles can be applied to minimize environmental impact and maximize resource efficiency. These approaches often focus on the use of biocatalysis, renewable starting materials, and processes that reduce waste and hazardous substance use.

A significant area of development in the sustainable synthesis of tyrosine derivatives involves the use of enzymatic and chemoenzymatic cascade reactions. These processes offer high efficiency and environmentally friendly pathways, reducing the need for multiple synthesis and purification steps for intermediates. researchgate.net For instance, one-pot biocascade systems have been developed for the synthesis of L-tyrosine derivatives with high yields (81-98%) and excellent enantiomeric excess (>99%). researchgate.net Such methodologies, while not directly producing N-Alloc-tyrosine, establish a sustainable foundation for obtaining the precursor L-tyrosine from renewable resources like L-lactate. researchgate.net

Furthermore, research into the valorization of lignocellulosic biomass, a renewable and abundant resource, presents a promising avenue for the sustainable production of L-tyrosine. rsc.org Engineered microbial consortia have been developed to convert components of lignocellulose, such as glucose, xylose, and lignin-derived phenolics, into L-tyrosine with high yields. rsc.org This biotechnological approach circumvents the reliance on petrochemical feedstocks for the synthesis of the parent amino acid.

In the context of the N-protection step to form N-Alloc-tyrosine, sustainable strategies focus on both the protecting group itself and the reaction conditions. The allyloxycarbonyl (Alloc) group is notable in peptide synthesis, and advancements have been made in its removal using more environmentally benign methods. acs.org While the focus is often on deprotection, the principles can be extended to the protection step. Traditional methods for introducing the Alloc group may involve hazardous reagents and solvents. Sustainable alternatives could involve the use of greener solvents and catalytic methods to improve atom economy.

The concept of atom economy is crucial in assessing the sustainability of a synthetic process. It measures the efficiency with which atoms from the reactants are incorporated into the desired product. In the synthesis of N-Alloc-tyrosine, a high atom economy would be achieved by minimizing the formation of byproducts.

The following table summarizes potential sustainable approaches applicable to the synthesis of N-Alloc-tyrosine and its precursors:

Synthetic StepConventional ApproachSustainable/Atom-Economical ApproachKey Advantages
L-Tyrosine Production Fermentation or chemical synthesis from petrochemicalsBiocatalytic conversion of lignocellulosic biomass rsc.orgUtilization of renewable feedstocks, reduced environmental impact
N-Protection Use of allyl chloroformate with a stoichiometric base in organic solventsEnzymatic acylation or use of greener solvents and catalytic methodsMilder reaction conditions, reduced waste, improved safety
Overall Process Multi-step synthesis with isolation of intermediatesChemoenzymatic one-pot or cascade synthesis researchgate.netReduced unit operations, solvent use, and waste generation; improved efficiency

Recent advancements in electrosynthesis also offer a sustainable pathway for producing amino acids from biomass-derived α-hydroxyl acids. nsf.gov This electrochemical approach, which can be performed under ambient conditions with high energy efficiency, represents a potential future direction for the green synthesis of L-tyrosine and, by extension, N-Alloc-tyrosine. nsf.gov

While specific, detailed research findings on the dedicated sustainable and atom-economical synthesis of this compound are not extensively reported in the provided search results, the principles and methodologies developed for L-tyrosine and other derivatives provide a clear framework for future research and process development in this area. The integration of biocatalysis, renewable feedstocks, and principles of green chemistry holds the key to developing more sustainable and atom-economical syntheses of this important compound.

Mechanistic Studies of N Allyloxycarbonyl Deprotection

Alternative Methods for N-Alloc Group Removal

While palladium catalysis is the standard, alternative methods for Alloc group removal have been explored to avoid the use of heavy metals or to achieve different selectivity.

Ruthenium-Catalyzed Deprotection: Organoruthenium complexes have been investigated as catalysts for removing the Alloc group. researchgate.net These catalysts can be effective in aqueous buffers and offer an alternative to palladium, potentially with different ligand and scavenger requirements. researchgate.net

Metal-Free, Iodine-Mediated Deprotection: A method for on-resin Alloc removal using iodine and water in green solvents like PolarClean/ethyl acetate (B1210297) has been developed. acs.org The proposed mechanism involves an I₂-induced iodocyclization of the Alloc group to form an iodomethyldioxolane imine intermediate, which is then hydrolyzed to release the free amine. acs.org This approach completely avoids the use of transition metals. acs.org

Nucleophilic Deprotection: Carbamates, including Alloc, can be deprotected under certain nucleophilic conditions. One protocol uses 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) tribasic at elevated temperatures, offering an alternative for substrates that might be sensitive to traditional hydrogenolysis or Lewis acid conditions. researchgate.net

Kinetic and Thermodynamic Aspects of N-Alloc Cleavage

Substrate Influence: The structure of the amino acid or peptide can significantly affect the reaction rate. For example, the palladium-catalyzed conversion of Alloc derivatives of secondary amines like morpholine (B109124) or N-methylbenzylamine can have half-reaction times of less than 5 minutes. rsc.org In contrast, the deprotection of Nα-Alloc-protected amino acid esters such as Alloc-Val-OMe or Alloc-Tyr(O-t-Bu)-OMe is considerably slower, with half-conversion times of approximately one hour under similar conditions. rsc.org This suggests that steric hindrance around the carbamate (B1207046) and the electronic nature of the substrate play a significant role in the kinetics of the deprotection. researchgate.net

Catalyst and Scavenger Effects: The reaction kinetics are also heavily dependent on the efficiency of the catalyst and the scavenger. The use of highly effective scavengers like DABCO can reduce deprotection times to as little as 10-20 minutes. researchgate.net The concentration of the palladium catalyst and the scavenger are also critical parameters that must be optimized for efficient cleavage.

N Prop 2 En 1 Yl Oxy Carbonyl Tyrosine As a Strategic Building Block in Complex Molecular Synthesis

Applications in Peptide Synthesis Methodologies

The strategic implementation of protecting groups is paramount in peptide synthesis to ensure the sequential and controlled formation of amide bonds. Alloc-tyrosine has proven to be a valuable component in this context, offering orthogonality that is compatible with standard peptide synthesis protocols.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the choice of protecting groups is critical to its success. N-Alloc-tyrosine is frequently integrated into Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS strategies. thaiscience.infochempep.com The Alloc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for cleavage from many solid supports and removal of other side-chain protecting groups like tert-butyl (tBu). thaiscience.info

The key advantage of the Alloc group is its selective removal under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). wpmucdn.comresearchgate.net This orthogonality allows for the selective deprotection of the Alloc-protected amine on the tyrosine residue while the peptide remains attached to the solid support, enabling site-specific modifications. thaiscience.info

Protecting GroupStability to PiperidineStability to TFARemoval Conditions
Fmoc LabileStable20% Piperidine in DMF
tBu StableLabile95% TFA
Alloc StableStablePd(PPh₃)₄ / Scavenger

Utilization in Solution-Phase Peptide Synthesis for Segment Condensation

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains crucial, particularly for the large-scale production of peptides and for the convergent synthesis of large proteins through the condensation of protected peptide segments. nih.govpeptide.comspringernature.com In this approach, smaller peptide fragments are synthesized and purified individually before being coupled together in solution.

The Alloc group, including on Alloc-tyrosine, is instrumental in this strategy. chempep.com It can be used to protect the N-terminus of a peptide segment, allowing for the activation of the C-terminal carboxyl group and its coupling to the deprotected N-terminus of another segment. The stability of the Alloc group to conditions used for the removal of other protecting groups, such as Boc and certain benzyl-type ethers, makes it a valuable orthogonal protecting group in these multi-step solution-phase syntheses. nih.gov Once the segment condensation is complete, the Alloc group can be selectively removed to allow for further elongation of the peptide chain. nih.gov

Enabling the Synthesis of Post-Translationally Modified Peptides (e.g., sulfated tyrosine containing peptides)

Post-translational modifications (PTMs) of amino acids play a critical role in the biological function of proteins. The chemical synthesis of peptides containing PTMs is essential for studying their effects on protein structure and function. The orthogonal nature of the Alloc protecting group makes Alloc-tyrosine a valuable tool in the synthesis of such modified peptides.

A notable example is the synthesis of sulfotyrosine-containing peptides. Tyrosine O-sulfation is a common PTM that can be challenging to incorporate during peptide synthesis due to the acid sensitivity of the sulfate (B86663) group. One successful strategy involves the use of a fluorosulfated tyrosine derivative in Fmoc-based SPPS. nih.gov While this specific example does not use Alloc-tyrosine directly, the principle of using an orthogonal protecting group that is stable to both Fmoc deprotection and final cleavage conditions is paramount. The Alloc group's stability and selective removal under neutral conditions make it highly suitable for strategies where a sensitive modification needs to be introduced or preserved on the solid support. This allows for the selective deprotection of the tyrosine hydroxyl group (if protected with an Alloc-based protecting group) or another functional group on a different amino acid (protected with Alloc) for subsequent modification on the resin.

Incorporation into Non-Peptidic Architectures

The utility of N-Alloc-tyrosine extends beyond peptide chemistry. As a chiral building block, it serves as a valuable starting material for the synthesis of a variety of non-peptidic molecules, including natural products and other diverse organic compounds.

Synthesis of Tyrosine-Derived Small Molecules and Natural Product Scaffolds

L-tyrosine is a precursor in the biosynthesis of a wide array of natural products, including alkaloids, tocopherols, and plastoquinones. nih.govnih.gov In chemical synthesis, protected tyrosine derivatives are employed as chiral starting materials to construct complex molecular scaffolds. acs.org The use of N-Alloc-tyrosine in this context allows for the protection of the amino group while other transformations are carried out on the carboxylic acid, the aromatic ring, or the phenolic hydroxyl group.

The stability of the Alloc group to a variety of reagents used in organic synthesis, coupled with its mild and selective removal, makes it a strategic choice. For example, in a multi-step synthesis of a tyrosine-derived natural product, the Alloc group can protect the amine while reactions such as reductions, oxidations, or carbon-carbon bond formations are performed on other parts of the molecule. Once the core scaffold is assembled, the Alloc group can be removed to reveal the free amine for further functionalization or to yield the final natural product.

Natural Product ClassBiosynthetic PrecursorPotential Synthetic Starting Material
Benzylisoquinoline AlkaloidsL-TyrosineN-Protected Tyrosine Derivatives
Tocopherols (Vitamin E)L-TyrosineN-Protected Tyrosine Derivatives
PlastoquinonesL-TyrosineN-Protected Tyrosine Derivatives

Role in the Preparation of Diverse Organic Compounds via N-Alloc Protected Intermediates

The allyloxycarbonyl (Alloc) protecting group is a versatile tool in general organic synthesis for the protection of primary and secondary amines. researchgate.net N-Alloc-tyrosine, as a specific example of an N-Alloc protected intermediate, can be utilized in the synthesis of a wide range of organic compounds beyond natural products.

The presence of the Alloc group allows for the selective modification of other functional groups within the tyrosine molecule. For instance, the carboxylic acid can be converted to esters, amides, or alcohols, and the phenolic hydroxyl can be alkylated or acylated. The protected amino acid can then be used in various coupling reactions. The subsequent removal of the Alloc group under mild, palladium-catalyzed conditions, which are compatible with a wide range of other functional groups, provides a free amine that can be further elaborated, leading to the synthesis of diverse and complex organic molecules. researchgate.net This strategy is particularly useful in the construction of libraries of compounds for drug discovery and other applications. nbinno.com

Use in Polymer Chemistry and Functional Material Development

The unique chemical architecture of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine, which combines the structural features of the amino acid tyrosine with a versatile N-allyloxycarbonyl (Alloc) protecting group, positions it as a valuable precursor in polymer chemistry. The presence of the carboxylic acid, the phenolic hydroxyl group, and the terminal alkene of the allyl group provides multiple reactive sites for polymerization and post-polymerization modification.

This compound serves as a key monomeric precursor for the synthesis of a variety of tyrosine-based biodegradable polymers. The development of such polymers is driven by the demand for advanced biomaterials for applications in tissue engineering, drug delivery, and medical implants. Tyrosine-derived polymers, such as polycarbonates and polyarylates, are particularly attractive due to their excellent mechanical properties and the non-toxic nature of their degradation products. nih.govrsc.org

The polymerization of this compound can proceed through several routes. For instance, the carboxylic acid and the phenolic hydroxyl group can participate in condensation polymerization reactions to form polyesters or polycarbonates. The N-allyloxycarbonyl group plays a crucial role during this process by protecting the amino functionality, thus preventing unwanted side reactions and ensuring the formation of a well-defined polymer backbone.

Table 1: Potential Polymerization Pathways for this compound

Polymerization TypeReactive Groups InvolvedResulting Polymer Class
PolycondensationCarboxylic acid, Phenolic hydroxylPolyarylate
Polycondensation (with phosgene (B1210022) or a derivative)Phenolic hydroxylPolycarbonate
Ring-Opening Polymerization (of a cyclic derivative)N/APolyester / Polyamide

The properties of the resulting biodegradable polymers can be tuned by copolymerizing this compound with other monomers. This approach allows for the creation of materials with a wide range of mechanical strengths, degradation rates, and thermal properties to suit specific biomedical applications.

The synthesis of polymer conjugates, where a bioactive molecule is attached to a polymer backbone, is a rapidly advancing field in materials science and medicine. This compound moieties can be incorporated into polymer chains to create functional materials with specific biological activities or targeting capabilities.

The allyloxycarbonyl (Alloc) protecting group on the nitrogen atom of the tyrosine residue is of particular strategic importance in this context. The allyl group can be selectively removed under mild conditions using palladium catalysis, leaving a free amine group that can be further functionalized. This orthogonal deprotection strategy allows for the site-specific attachment of drugs, peptides, or imaging agents to the polymer backbone after the initial polymerization has occurred.

Furthermore, the terminal double bond of the allyl group itself can be utilized for post-polymerization modification via "click" chemistry reactions, such as thiol-ene coupling. This provides an additional versatile handle for the conjugation of various functional molecules.

Table 2: Functionalization Strategies for Polymers Containing this compound Moieties

Functional GroupReaction TypePotential Conjugated Molecule
Allyl group (alkene)Thiol-ene "click" chemistryThiol-containing drugs, peptides, imaging agents
Amine (after Alloc deprotection)Amide bond formationCarboxylic acid-containing molecules
Phenolic hydroxylEtherification / EsterificationVarious functional groups
Carboxylic acidEsterification / AmidationHydroxyl or amine-containing molecules

The ability to create well-defined polymer conjugates with precise control over the type and location of the attached functional moieties is critical for the development of advanced drug delivery systems, biosensors, and functional biomaterials. The use of this compound as a building block provides a powerful platform for achieving this level of molecular control.

Computational Investigations in N Prop 2 En 1 Yl Oxy Carbonyl Tyrosine Chemistry

Theoretical Studies on Reaction Mechanisms Involving the Alloc Group

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in peptide synthesis due to its stability under various conditions and its selective removal using palladium catalysts. nih.gov Theoretical studies have been instrumental in elucidating the intricate mechanisms of these deprotection reactions. The primary reaction of interest is the palladium(0)-catalyzed cleavage of the Alloc group, often referred to as a Tsuji-Trost-type reaction. wpmucdn.com

The generally accepted mechanism involves three main stages:

Oxidative Addition : The active Pd(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a cationic η³-allyl-palladium(II) complex. This step displaces the carbamate (B1207046) anion of the tyrosine derivative. wpmucdn.com

Nucleophilic Attack : A nucleophile, often a scavenger like phenylsilane (B129415) (PhSiH₃), attacks the π-allyl complex. nih.govwpmucdn.com

Reductive Elimination and Catalyst Regeneration : The attack leads to the formation of an allylated scavenger, carbon dioxide, and the deprotected tyrosine amine, while regenerating the Pd(0) catalyst for the next cycle. wpmucdn.com

Computational studies, particularly using Density Functional Theory (DFT), have been applied to similar palladium-catalyzed allyl systems to map out the potential energy surface of this catalytic cycle, identifying key intermediates and transition states. nih.govnih.gov

Quantum Chemical Calculations on Transition States and Energetics

Quantum chemical calculations are essential for determining the geometries and energies of the transient structures that connect reactants, intermediates, and products. For the Alloc deprotection reaction, these calculations focus on the transition states for the key mechanistic steps. diva-portal.orgnih.gov By calculating the energy of each stationary point along the reaction coordinate, a detailed energy profile can be constructed.

The activation energy (ΔG‡), which is the energy difference between the reactant and the highest-energy transition state, determines the rate of the reaction. Computational methods can accurately predict these barriers. nih.gov For the palladium-catalyzed deprotection of N-Alloc-tyrosine, calculations would focus on:

The Oxidative Addition Transition State : Modeling the interaction of the palladium catalyst with the allyl group as the C-O bond of the carbamate cleaves.

The Nucleophilic Attack Transition State : Simulating the approach of the scavenger molecule to one of the terminal carbons of the π-allyl ligand.

These calculations provide critical data on the feasibility and kinetics of the deprotection mechanism. nih.gov

Table 1: Representative Calculated Relative Free Energies (ΔG) for the Key Steps in a Palladium-Catalyzed Alloc Deprotection Mechanism.
Reaction StepSpeciesCalculated Relative ΔG (kcal/mol)
Catalyst ActivationPd(0)L₂ + Alloc-Tyrosine0.0 (Reference)
Coordinationπ-Complex Intermediate+5.2
Oxidative AdditionTransition State 1 (TS1)+18.5
η³-Allyl-Pd(II) Complex+9.8
Nucleophilic AttackTransition State 2 (TS2)+15.3
Products + Regenerated Pd(0)-25.0

Note: The values in the table are hypothetical but representative for such a catalytic cycle, illustrating how computational chemistry quantifies the energetics of the reaction pathway.

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reaction mechanisms in organometallic catalysis. whiterose.ac.uk In the context of N-Alloc-tyrosine, DFT is applied to explore the detailed mechanism of the palladium-catalyzed deprotection. nih.govnih.gov DFT calculations can provide optimized geometries for all reactants, intermediates (such as the η³-allyl-palladium complex), and transition states. maxapress.com

Studies on analogous systems have shown that DFT can effectively model the entire catalytic cycle, confirming the sequence of elementary steps. maxapress.com Furthermore, DFT can be used to investigate the influence of different ligands on the palladium catalyst, the choice of solvent, and the nature of the nucleophilic scavenger. For example, calculations can compare the energy barriers for different scavengers, explaining why some are more effective than others. uva.nl By analyzing the electronic properties of the intermediates, such as charge distribution and molecular orbitals, DFT provides a deeper understanding of the bonding and reactivity that drives the catalytic process. mdpi.com

Conformational Analysis and Molecular Modeling of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine

The biological activity and chemical reactivity of amino acid derivatives are heavily influenced by their three-dimensional structure and flexibility. Computational modeling is a powerful tool for exploring the conformational landscape of N-Alloc-tyrosine. The molecule's conformation is defined by a set of rotatable bonds, including the peptide backbone dihedral angles (φ, ψ), the tyrosine side-chain angles (χ₁, χ₂), and the torsions within the Alloc group itself. researchgate.netresearchgate.net

The tyrosine residue itself has known conformational preferences, but the addition of the relatively large and flexible N-terminal Alloc group introduces additional degrees of freedom. researchgate.netnih.gov Computational analysis helps to identify the low-energy conformations (the most stable shapes) and understand how the molecule might change its shape in different environments. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rjpbr.com For N-Alloc-tyrosine, an MD simulation would model the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between atoms to predict their motion. nih.govsemanticscholar.org

By running the simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to observe the full range of accessible conformations. nih.gov This allows for the characterization of:

Preferred Conformations : Identifying the most frequently visited geometries and their relative stabilities.

Conformational Transitions : Mapping the pathways and energy barriers for switching between different shapes.

Solvent Effects : Understanding how interactions with solvent molecules (like water) influence the molecule's structure.

The results of MD simulations can be analyzed to generate Ramachandran plots for the backbone angles and probability distributions for the side-chain and Alloc group torsions, providing a comprehensive picture of the molecule's dynamic behavior. nih.gov

Table 2: Key Dihedral Angles for the Conformational Analysis of this compound.
AngleDefining AtomsDescription
φ (phi)C'-N-Cα-C'Rotation around the N-Cα bond
ψ (psi)N-Cα-C'-NRotation around the Cα-C' bond
χ₁ (chi1)N-Cα-Cβ-CγRotation of the tyrosine side chain
χ₂ (chi2)Cα-Cβ-Cγ-Cδ1Rotation of the phenolic ring
ω_alloc (omega_alloc)O=C-O-CH₂Rotation within the Alloc carbamate
θ_allyl (theta_allyl)C-O-CH₂-CHRotation of the allyl group

Influence of the Allyl Moiety on Stereochemical Outcomes

The N-Alloc protecting group can exert significant control over the stereochemical outcome of reactions, particularly those involving the formation of a new stereocenter at the α-carbon. The steric bulk and conformational preferences of the Alloc-tyrosine moiety can effectively shield one face of a reactive intermediate (e.g., an enolate), directing an incoming reagent to the opposite face. nih.gov

Computational methods, especially DFT calculations of transition states, are used to rationalize and predict this stereoselectivity. researchgate.netnih.gov By building computational models of the competing transition states that lead to different stereoisomers (e.g., R vs. S or syn vs. anti), their relative energies can be calculated. The energy difference between these transition states (ΔΔG‡) is directly related to the product ratio according to the Curtin-Hammett principle. nih.gov A larger energy difference implies higher selectivity. These models can account for subtle steric repulsions and stabilizing non-covalent interactions (like hydrogen bonds or dispersion forces) that dictate the favored reaction pathway. nih.gov

Predicting Reactivity and Selectivity in Synthesis and Transformations

A primary goal of computational chemistry is to move from rationalization to prediction. rsc.org By integrating the methods described above, it is possible to predict the reactivity and selectivity of N-Alloc-tyrosine in various synthetic transformations.

Selectivity Prediction : As discussed, DFT modeling of competing transition states is a powerful tool for predicting stereoselectivity (enantio- and diastereoselectivity) and regioselectivity. researchgate.net This allows for the in silico screening of catalysts, reagents, and reaction conditions to identify those most likely to produce the desired product with high purity. nih.gov

More advanced approaches are also emerging, such as the use of machine learning algorithms trained on large datasets of experimental and computational results to predict reaction outcomes with even greater speed and accuracy. nih.govresearchgate.net These predictive capabilities are invaluable for guiding synthetic efforts, saving time and resources in the laboratory.

Emerging Research Frontiers and Future Prospects of N Prop 2 En 1 Yl Oxy Carbonyl Tyrosine

Development of Novel Synthetic Transformations Leveraging the Alloc Group

The allyloxycarbonyl (Alloc) group is a well-established protecting group for amines, prized for its stability under both acidic and basic conditions used to remove other common protecting groups like Boc and Fmoc, respectively. This orthogonality is a cornerstone of complex peptide synthesis, allowing for selective deprotection and modification. ub.edu Research has focused on optimizing the removal of the Alloc group, traditionally accomplished using a palladium(0) catalyst, to enhance efficiency, speed, and environmental sustainability.

Recent advancements have introduced novel methods for Alloc deprotection that overcome the limitations of traditional approaches, such as catalyst poisoning and the need for hazardous solvents. nih.govacs.org

Microwave-Assisted Cleavage : A significant development is the use of microwave synthesizers for the removal of Alloc groups in solid-phase peptide synthesis (SPPS). nih.gov This technique dramatically reduces reaction times, with reports showing complete deprotection in as little as two 5-minute intervals at a mild 38°C. nih.gov The speed of the reaction helps prevent the oxidation and poisoning of the palladium catalyst, leading to higher purity products and less reagent consumption compared to lengthy room-temperature reactions. nih.gov

Metal-Free Deprotection : Addressing the environmental and cost concerns associated with palladium catalysts, a metal-free, on-resin Alloc removal protocol has been developed. acs.org This method utilizes readily available iodine and water in an environmentally benign solvent mixture. The process can be performed in a "one-pot" manner, directly followed by the next peptide coupling step, which streamlines the synthesis of complex peptides. acs.org This approach has been successfully applied in both standard Fmoc SPPS and Alloc-based SPPS strategies. acs.org

These innovative transformations enhance the utility of the Alloc group, making N-Alloc-tyrosine an even more valuable component in modern synthetic chemistry.

Table 1: Comparison of Deprotection Methods for the Alloc Group
MethodKey ReagentsTypical ConditionsKey AdvantagesReference
Traditional Palladium CatalysisPd(PPh₃)₄, Phenylsilane (B129415)Room temperature, inert atmosphere, long reaction timesOrthogonal to Fmoc/Boc, well-established nih.gov
Microwave-Assisted CleavagePd(PPh₃)₄, Phenylsilane38°C, two 5-minute cyclesVery fast, less reagent-intensive, prevents catalyst poisoning nih.gov
Metal-Free (Iodine-Induced)Iodine (I₂), Water (H₂O)Room temperature, one-pot with couplingEnvironmentally friendly, avoids heavy metals, scalable acs.org

Advanced Applications in Chemical Biology and Protein Engineering

The tyrosine residue, with its phenolic side chain, is a prime target for site-specific chemical modification of proteins. It is less abundant and often more surface-exposed than lysine (B10760008), and its modification does not disrupt structural disulfide bonds like cysteine modification can. princeton.edu N-Alloc-tyrosine is a fundamental reagent for incorporating this versatile handle into synthetic peptides or for use in protein engineering strategies that require the precise placement of tyrosine.

Advanced applications leverage the unique reactivity of the tyrosine side chain for bioconjugation, enabling the creation of sophisticated biomolecules for therapeutic and diagnostic purposes.

Site-Specific Bioconjugation : N-Alloc-tyrosine is used in SPPS to build peptides that are later subjected to tyrosine-specific modification. Methods such as photoredox catalysis allow for the covalent attachment of bioorthogonal handles (functional groups that react selectively without interfering with biological processes) directly onto the tyrosine side chain of a fully formed protein. princeton.eduwikipedia.org This enables the precise labeling of proteins with fluorescent dyes for imaging or with other functional tags. princeton.edu

Antibody-Drug Conjugates (ADCs) : Tyrosine-based conjugation is emerging as a superior method for producing homogeneous ADCs. nih.gov By incorporating tyrosine at specific sites in an antibody's structure (often in the complementarity-determining region), cytotoxic drugs can be attached with a precise stoichiometry. nih.gov This site-selective modification, which can be achieved through enzymatic or chemical methods on the exposed tyrosine, results in ADCs with consistent and improved therapeutic properties. nih.gov

Engineered Protein Hydrogels : In materials science, N-Alloc-tyrosine can be used to synthesize elastin-like proteins (ELPs) designed for bio-orthogonal cross-linking. stanford.edu Tyrosine residues within the protein can be selectively functionalized with azide (B81097) groups. These modified proteins can then be cross-linked with other proteins bearing a complementary reactive group (like bicyclononyne) to form hydrogels, which serve as artificial extracellular matrix materials for 3D cell culture. stanford.edu

Table 2: Applications of N-Alloc-Tyrosine in Chemical Biology and Protein Engineering
ApplicationModification StrategyPurposeReference
Fluorescent LabelingPhotoredox catalysis on tyrosine side chainCellular tracking and in vivo imaging princeton.edunih.gov
Antibody-Drug Conjugates (ADCs)Enzymatic or chemical ligation to tyrosineCreates homogeneous and effective cancer therapeutics nih.gov
Protein HydrogelsTyrosine functionalization with bio-orthogonal handles (e.g., azides)Forms cross-linked biomaterials for tissue engineering stanford.edu
Protein-Protein ConjugationEnzyme (tyrosinase)-catalyzed tyrosine-cysteine bond formationCreates protein chimeras for vaccines and therapeutics nih.gov

Design of New Functional Molecules Utilizing the N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine Scaffold

The N-Alloc-tyrosine molecule is not just a protected amino acid; it is a versatile scaffold for constructing a diverse array of functional molecules. Its three key components—the Alloc-protected amine, the carboxylic acid, and the phenolic side chain—can be manipulated independently, providing chemists with a powerful platform for molecular design.

Peptide Macrocycles : The orthogonal nature of the Alloc group is critical for the synthesis of cyclic peptides. nih.gov In this strategy, N-Alloc-tyrosine can be incorporated into a linear peptide chain built on a solid support. After assembling the chain, the Alloc group on a lysine or ornithine residue can be selectively removed, and the newly freed amine can be cyclized with a carboxylic acid elsewhere in the molecule, all while the peptide remains attached to the resin. nih.gov This on-resin cyclization is an efficient method for producing constrained peptides that often exhibit enhanced stability and biological activity.

Tyrosine-Derived Natural Products : The tyrosine scaffold is the biosynthetic precursor to a wide range of alkaloids and other natural products with significant biological activity, including immunosuppressants. researchgate.net The use of N-Alloc-tyrosine in the total synthesis of these complex molecules provides a reliable and economical chiral starting material. The Alloc group ensures the amine is protected during the initial, often complex, chemical transformations required to build the core of the natural product. researchgate.net

Modified Amino Acid Analogs : N-Alloc-tyrosine serves as a starting point for synthesizing other non-natural amino acids. For instance, the aromatic ring of tyrosine can be further functionalized through reactions like ortho-C(sp2)–H activation to introduce methyl groups, leading to analogs like (L)-monomethyl tyrosine (Mmt). nih.gov These sterically hindered amino acids are then incorporated into peptides to modulate their structure and biological function, particularly in the development of novel opioid peptide analogues. nih.gov

Interdisciplinary Approaches for Unveiling New Utilities

The full potential of N-Alloc-tyrosine is being realized through interdisciplinary research that merges synthetic chemistry, structural biology, materials science, and bioorthogonal chemistry. This convergence allows for the development of novel tools and materials with previously unattainable functions.

Structural Biology Probes : The ability to selectively modify tyrosine residues is being harnessed to probe protein structure. biorxiv.org By using tyrosine-specific bioconjugation reactions, researchers can attach chemical footprinting agents to solvent-exposed tyrosine residues. Analyzing which residues are labeled provides information about the protein's three-dimensional structure and conformation in its native state. This is particularly valuable for studying intrinsically disordered proteins that are difficult to analyze with traditional methods like X-ray crystallography. biorxiv.org

Bioorthogonal Chemistry Integration : N-Alloc-tyrosine is a key player in the integration of peptide synthesis with bioorthogonal chemistry. wikipedia.orgnih.gov Peptides or proteins containing tyrosine can be modified to include a "click chemistry" handle, such as an azide or a strained alkyne. stanford.edu This allows the resulting biomolecule to be precisely and efficiently conjugated to another molecule (e.g., a drug, a probe, or a surface) inside a living system without cross-reactivity. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction has been used to cross-link engineered proteins into hydrogels via modified tyrosine residues. stanford.edunih.gov

Smart Biomaterials : The combination of protein engineering and advanced organic synthesis using building blocks like N-Alloc-tyrosine enables the creation of "smart" biomaterials. These materials can be designed to respond to specific biological stimuli. For example, a hydrogel could be engineered to release a therapeutic peptide only in the presence of a particular enzyme that cleaves a linker attached to a tyrosine side chain. This approach combines the precise control of peptide synthesis with the functional versatility of protein-based materials.

By operating at the intersection of multiple scientific fields, researchers continue to discover new and powerful applications for N-Alloc-tyrosine, solidifying its role as an indispensable tool in molecular science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine, and how can reaction progress be monitored?

  • Methodology : A common approach involves protecting the tyrosine amino group using a propenyloxycarbonyl (Proc) group. For example, thionyl chloride (SOCl₂) in methanol can activate carboxyl groups, followed by coupling reactions with propenyl chloroformate. Reaction progress is typically monitored via thin-layer chromatography (TLC) to confirm the disappearance of starting materials (e.g., L-tyrosine) and the appearance of the product . Polarimetry (e.g., JASCO DIP-140) can validate optical purity, as seen in analogous tyrosine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the Proc group’s incorporation (e.g., allylic protons at δ 4.5–5.5 ppm).
  • FT-IR : Carbonyl stretches (~1700–1750 cm⁻¹) verify the urethane linkage.
  • HPLC-MS : Quantifies purity and molecular weight, aligning with protocols for N-acetyltyrosine derivatives .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection using Bruker AXS diffractometers, followed by structure solution via SHELXT (for space group determination) and refinement with SHELXL (for anisotropic displacement parameters) . WinGX/ORTEP can visualize thermal ellipsoids and packing interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the Proc group influence peptide coupling efficiency in solid-phase synthesis?

  • Methodology : Compare coupling yields (via HPLC quantification) using N-Proc-tyrosine versus other protected tyrosine derivatives (e.g., N-Boc or N-Fmoc). Kinetic studies under varying conditions (e.g., DIC/HOBt vs. HATU/DIEA) can reveal steric hindrance from the allyloxy group. Stereochemical outcomes are analyzed via circular dichroism (CD) or X-ray crystallography .

Q. What strategies resolve contradictions in spectroscopic data when characterizing degradation products of this compound?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH) identify degradation pathways. LC-MS/MS detects hydrolyzed products (e.g., free tyrosine), while tandem MS fragmentation elucidates structural modifications. Conflicting NMR signals (e.g., cis/trans isomerism in the Proc group) are resolved via variable-temperature (VT-NMR) experiments .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as tyrosine kinases?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinase active sites. Compare Proc-tyrosine’s binding affinity with natural substrates using free-energy perturbation (FEP) calculations. Validate predictions via enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. What experimental design considerations are critical for optimizing crystallization conditions of this compound?

  • Methodology : Screen solvents (e.g., methanol/water mixtures) and additives (e.g., n-alkanes) using high-throughput crystallization plates. Monitor crystal growth via microscopy and optimize using SHELXC/D/E pipelines for phase determination. Address twinning or disorder with SHELXL’s TWIN/BASF commands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.